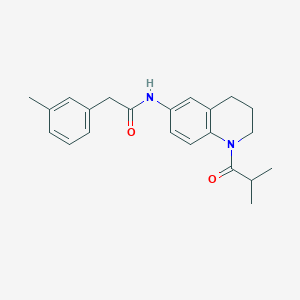

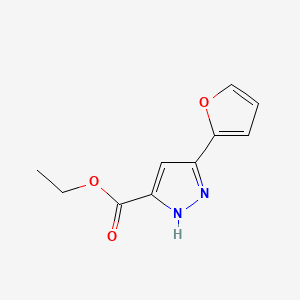

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives, such as the one you mentioned, are often used in the synthesis of various organic compounds . They can serve as building blocks for the formation of naturally occurring metabolites and various substituted furans used as pharmaceutical agents .

Synthesis Analysis

Furan derivatives can be synthesized from carbohydrate-derived furfurals by chemical catalysis . The process involves the use of organocatalysts and can yield good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis

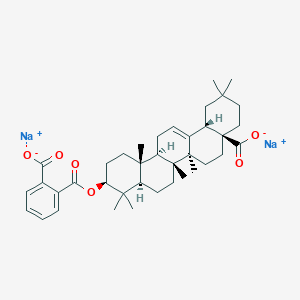

The molecular structure of furan derivatives can be complex, with multiple bonds, aromatic bonds, and ester groups . The exact structure would depend on the specific compound and its synthesis process.Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, Ethyl 3-(furan-2-yl)propionate has a molecular weight of 168.19, a refractive index of 1.459, a boiling point of 212 °C, and a density of 1.054 g/mL at 25 °C .Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate may contribute to the development of novel antimicrobial agents to combat microbial resistance.

Flavor and Fragrance Industry

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate finds application in the flavor and fragrance industry. Its fruity and sweet organoleptic properties make it suitable for enhancing food flavors and perfumes .

Organic Synthesis

The furan ring system in this compound serves as a versatile building block in organic synthesis. Researchers have utilized it to construct more complex molecules through various reactions. For instance, the protection of free hydroxy groups followed by synthetic transformations can lead to diverse derivatives .

Hydroarylation Reactions

Studies have investigated the reactions of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate with arenes. These reactions result in hydroarylation products, which can be useful in the synthesis of novel compounds .

Potential Medicinal Properties

Beyond antibacterial activity, furan derivatives exhibit a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. Additionally, they have been explored for their potential in treating conditions such as glaucoma, hypertension, and cancer .

Flavoring Agent

As mentioned earlier, ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate serves as a flavoring agent in the food industry. Its pineapple-like and sweet notes contribute to the overall taste experience in various food products .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBXAZEQDJUOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2473328.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)